molecular formula C18H12N4O2 B5676086 N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide

Cat. No.: B5676086
M. Wt: 316.3 g/mol
InChI Key: SCBAGZWOJFJSNO-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with pyridine moieties, making it a unique structure with potential applications in various scientific fields. The compound’s structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a carboxylic acid derivative. The pyridine moieties are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridines in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The benzoxazole and pyridine rings facilitate binding through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzoxazole: Similar structure but lacks the additional pyridine carboxamide moiety.

    2-(pyridin-4-yl)benzoxazole: Another related compound with a simpler structure.

Uniqueness

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide is unique due to its combination of benzoxazole and pyridine rings, along with the carboxamide group. This unique structure enhances its binding affinity and specificity for various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-17(13-2-1-7-20-11-13)21-14-3-4-16-15(10-14)22-18(24-16)12-5-8-19-9-6-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAGZWOJFJSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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